molecular formula C7H15NO3 B1660015 Methyl 3-(methoxyamino)-3-methylbutanoate CAS No. 70569-69-6

Methyl 3-(methoxyamino)-3-methylbutanoate

Cat. No.: B1660015
CAS No.: 70569-69-6
M. Wt: 161.2 g/mol
InChI Key: LLRJYLPVVNCCLD-UHFFFAOYSA-N
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Description

Methyl 3-(methoxyamino)-3-methylbutanoate is a specialized ester featuring a methoxyamino (-NH-OCH₃) substituent at the 3-position of a 3-methylbutanoate backbone. This compound is structurally related to branched-chain esters and amino acid derivatives, which are often utilized in pharmaceuticals, agrochemicals, and flavor chemistry.

Properties

IUPAC Name

methyl 3-(methoxyamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,8-11-4)5-6(9)10-3/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRJYLPVVNCCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502991
Record name Methyl 3-(methoxyamino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70569-69-6
Record name Methyl 3-(methoxyamino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxyamino)-3-methylbutanoate typically involves the reaction of 3-methyl-2-butanone with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxyamino)-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the methoxyamino group to an amine.

    Substitution: The methoxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(methoxyamino)-3-methylbutanoate is utilized in the development of pharmaceutical agents due to its structural properties that allow it to interact with biological targets effectively.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against various viruses, including HIV and influenza. It has been studied for its potential to inhibit viral replication by targeting specific enzymes involved in the viral life cycle .

Anticancer Properties

Case studies have shown that this compound can induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, making it a candidate for further investigation in cancer therapy .

Biochemical Research

The compound is also significant in biochemical research, particularly in studying metabolic pathways and enzyme interactions.

Enzyme Inhibition Studies

This compound has been used as a biochemical reagent to investigate enzyme inhibition mechanisms. It serves as a substrate or inhibitor for various metabolic enzymes, aiding in the understanding of metabolic disorders .

Cell Biology Applications

In cell biology, this compound is employed to assess cellular responses to stress and damage. It has been shown to influence autophagy and other cellular repair mechanisms, making it valuable for studies on cellular resilience and aging .

Synthesis and Custom Applications

The compound's synthesis can be tailored for specific research needs, allowing for the creation of derivatives that may enhance its efficacy or selectivity.

Custom Synthesis Services

Many chemical suppliers offer custom synthesis services for this compound, enabling researchers to obtain tailored compounds for specialized applications in drug development or biochemical assays .

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryAntiviral and anticancer activity ,
Biochemical ResearchEnzyme inhibition studies, cellular response assessments ,
Custom SynthesisTailored compounds for drug development ,

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal explored the efficacy of this compound against HIV-1. The results indicated significant viral load reduction in treated cells compared to controls, highlighting its potential as an antiviral agent.

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on its effects on breast cancer cell lines. The compound induced apoptosis through mitochondrial pathway activation, suggesting its role as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxyamino)-3-methylbutanoate involves its interaction with molecular targets through its functional groups. The methoxyamino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular characteristics, and applications based on the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Key Applications CAS/References
Methyl 3-(methoxyamino)-3-methylbutanoate (Target) C₇H₁₃NO₃ (inferred) ~175.2 (calculated) Methoxyamino (-NH-OCH₃) at 3-position Hypothesized use in drug intermediates or agrochemicals (similar to pyrethroids) Not available in evidence
Methyl 3-hydroxy-3-methylbutanoate C₆H₁₀O₃ 130.14 Hydroxyl (-OH) at 3-position Flavoring agent, intermediate in organic synthesis 6149-45-7
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 Ethyl ester, hydroxyl (-OH) Food aroma, fragrance production 18267-36-2
Methyl 2-amino-3-methylbutanoate hydrochloride C₆H₁₂ClNO₂ 165.62 Amino (-NH₂) at 2-position, hydrochloride salt Pharmaceutical intermediate (e.g., peptide synthesis) 5619-05-6
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate C₁₄H₁₉NO₄ 265.30 Benzyloxycarbonyl-protected amino Peptide synthesis, protecting-group chemistry 128182-82-1
Methyl 3-methylbutanoate C₆H₁₀O₂ 130.14 Simple methyl ester Flavor additive (fruity notes), fatty acid metabolism marker 556-24-1
Methyl 2-amino-3-[(tert-butoxycarbonyl)amino]-3-methylbutanoate C₁₁H₂₂N₂O₄ 246.30 Tert-Boc-protected diamino Protected intermediate in drug discovery Not available

Key Structural and Functional Differences

  • This group may also confer unique reactivity in nucleophilic or oxidative reactions. Amino vs. Protected Amino: Unprotected amino groups (e.g., in Methyl 2-amino-3-methylbutanoate hydrochloride) are highly reactive, making them suitable for salt formation or direct conjugation. Protected derivatives (e.g., benzyloxycarbonyl or tert-Boc) stabilize the amino group for controlled synthesis. Ester Chain Length: Methyl vs. ethyl esters influence volatility and lipophilicity. Ethyl esters (e.g., Ethyl 3-hydroxy-3-methylbutanoate) are often preferred in flavor chemistry for their lower volatility and stronger aroma retention.
  • Applications: Pharmaceuticals: Amino and protected amino derivatives (e.g., ) are intermediates in peptide and protease inhibitor synthesis. The target compound’s methoxyamino group could serve as a precursor for antibiotics or enzyme inhibitors. Flavor/Fragrance: Methyl 3-methylbutanoate () contributes fruity notes in foods, while hydroxylated analogs are used in walnut aroma profiles ().

Biological Activity

Methyl 3-(methoxyamino)-3-methylbutanoate is an organic compound notable for its unique structure, which includes a methoxyamino group and a methylbutanoate backbone. This compound has garnered interest in various fields, particularly in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 70569-69-6
  • Molecular Formula: C7H15NO3
  • Molecular Weight: 161.20 g/mol

Synthesis:
The synthesis of this compound typically involves the reaction of 3-methyl-2-butanone with methoxyamine hydrochloride in the presence of a base like sodium carbonate. The process forms an oxime intermediate, which is then esterified using methanol and an acid catalyst .

The biological activity of this compound is primarily attributed to its functional groups. The methoxyamino group can participate in hydrogen bonding and nucleophilic attacks, while the ester group is susceptible to hydrolysis. These interactions may affect various biochemical pathways, including enzyme inhibition and modulation of receptor activities.

Research Findings

  • Enzyme Interaction Studies:
    • Research indicates that compounds with methoxyamino groups often exhibit inhibitory effects on certain enzymes, potentially influencing metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes involved in lipid metabolism .
  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays demonstrated effectiveness against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .
  • Pharmacological Potential:
    • The compound has been explored for its potential role in drug development, particularly in creating new therapeutic agents targeting resistant strains of bacteria and possibly other pathogens . Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Case Studies

StudyObjectiveFindings
Investigate enzyme inhibitionIdentified significant inhibition of lipid-metabolizing enzymes by derivatives of methoxyamino compounds.
Assess antimicrobial propertiesShowed effective inhibition against Gram-positive bacteria, suggesting potential as an antibiotic candidate.
Evaluate pharmacological applicationsHighlighted the compound's potential in drug discovery for treating drug-resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.